molecular formula C10H7BrN2O B12869894 2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile

2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile

Cat. No.: B12869894
M. Wt: 251.08 g/mol
InChI Key: LXPZTVJHWUCTLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile typically involves the bromination of 2-methylbenzoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine-substituted benzoxazole derivatives, while oxidation reactions can produce benzoxazole-2-carboxylic acids .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects, or modulate receptor activity, resulting in anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile is unique due to its bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-benzoxazol-6-yl]acetonitrile

InChI

InChI=1S/C10H7BrN2O/c11-6-10-13-8-2-1-7(3-4-12)5-9(8)14-10/h1-2,5H,3,6H2

InChI Key

LXPZTVJHWUCTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)CBr

Origin of Product

United States

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